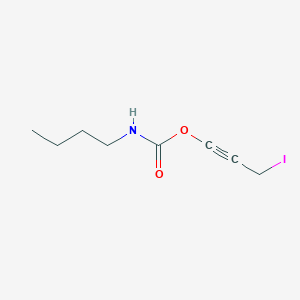
3-iodoprop-1-ynyl N-butylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-iodoprop-1-ynyl N-butylcarbamate is a carbamate ester.
Analyse Des Réactions Chimiques
Thermal Degradation Kinetics
IPBC undergoes significant thermal degradation starting at 70°C , with degradation rates accelerating as temperatures rise to 150°C . Key kinetic parameters include:
| Temperature Range (°C) | Degradation Rate Increase | Activation Energy (kJ/mol) |
|---|---|---|
| 70–150 | Exponential growth | 53.2 (calculated via Arrhenius equation) |
This thermolability necessitates careful handling in industrial applications to prevent unintended decomposition .
Degradation Products and Pathways
Thermal breakdown of IPBC produces seven identified derivatives, formed through mechanisms including deiodination , demethylation , and hydroxylation . The primary products and their proposed formation pathways are summarized below:
| Degradation Product | Molecular Formula | Proposed Mechanism |
|---|---|---|
| Prop-2-yn-1-yl ethylcarbamate | C₆H₉NO₂ | Deiodination + Ethyl substitution |
| Methyl N-butylcarbamate | C₆H₁₃NO₂ | Demethylation + Rearrangement |
| 3-Iodoprop-2-yn-1-ol | C₃H₃IO | Deethynylation + Hydrolysis |
| 3-Iodoprop-2-ynyl N-propylcarbamate | C₇H₉INO₂ | Dealkylation + Propyl substitution |
These products were identified using UPLC-MS/MS , with fragmentation patterns supporting the proposed mechanisms .
Mechanistic Insights
The degradation process involves sequential steps:
-
Deiodination : Loss of the iodine atom initiates the reaction, forming a propargyl intermediate.
-
Demethylation/Dealkylation : Cleavage of the carbamate group releases methyl or butyl fragments.
-
Hydroxylation : Water incorporation at reactive sites generates hydroxylated derivatives .
A proposed reaction network is illustrated below:
IPBCΔDeiodinated Intermediate→Demethylated ProductsH2OHydroxylated Derivatives
Stability Considerations
-
Temperature Sensitivity : IPBC’s half-life decreases sharply above 70°C, making it unsuitable for high-temperature processing .
-
Synthetic By-Product Control : During synthesis, strict temperature control (4–11°C) and pH adjustments (>7) minimize impurities like tri-iodinated isomers .
Industrial Implications
The identified degradation products, such as 3-iodoprop-2-yn-1-ol , may retain biocidal activity but require toxicological evaluation for safety in consumer products . Manufacturers must optimize storage conditions (e.g., low-temperature environments) to preserve efficacy.
Propriétés
Numéro CAS |
87977-28-4 |
|---|---|
Formule moléculaire |
C8H12INO2 |
Poids moléculaire |
281.09 g/mol |
Nom IUPAC |
3-iodoprop-1-ynyl N-butylcarbamate |
InChI |
InChI=1S/C8H12INO2/c1-2-3-6-10-8(11)12-7-4-5-9/h2-3,5-6H2,1H3,(H,10,11) |
Clé InChI |
DNKGZSOYWMQDTK-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)OC#CCI |
SMILES canonique |
CCCCNC(=O)OC#CCI |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















